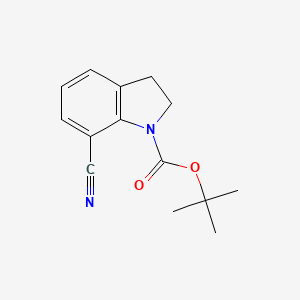

tert-Butyl 7-cyanoindoline-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

tert-butyl 7-cyano-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-8H2,1-3H3 |

InChI Key |

PHEANMRKNYQFFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#N |

Origin of Product |

United States |

Overview of the Indoline Scaffold in Contemporary Organic Chemistry

The indoline (B122111) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds of significant biological and pharmaceutical importance. polimi.itnih.gov As a saturated analog of the indole (B1671886) ring system, indoline-based structures offer a three-dimensional geometry that can be advantageous for molecular recognition and interaction with biological targets such as enzymes and receptors. polimi.it This has led to extensive research into the synthesis and functionalization of indoline derivatives.

In contemporary organic chemistry, the indoline framework serves as a versatile building block for the construction of complex polycyclic architectures. polimi.itacs.org Researchers have developed numerous synthetic strategies to access functionalized indolines, including cycloaddition reactions and transition metal-catalyzed processes. acs.orgorganic-chemistry.org The ability to introduce various substituents onto the indoline ring system allows for the fine-tuning of its steric and electronic properties, making it a highly adaptable scaffold for drug discovery and materials science. nih.govrsc.org The inherent reactivity of the indoline core, particularly at the nitrogen atom and the aromatic ring, provides ample opportunities for further chemical modification.

The significance of the indoline scaffold is underscored by its presence in a number of bioactive natural products and marketed drugs. polimi.itnih.gov Compounds containing the indoline core have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. nih.govrsc.org This has fueled ongoing interest in the development of novel indoline-containing molecules with improved therapeutic profiles. nih.gov

Structural Significance of the Tert Butyl Carboxylate Moiety in Nitrogen Heterocycles

The tert-butyl carboxylate group, commonly known as a Boc group, is a widely utilized protecting group for the nitrogen atom in heterocyclic compounds. quora.comyoutube.com Its primary function is to temporarily block the reactivity of the nitrogen, preventing it from participating in unwanted side reactions during a multi-step synthesis. youtube.com The steric bulk of the tert-butyl group effectively shields the nitrogen from attack by various reagents. masterorganicchemistry.com

One of the key advantages of the Boc protecting group is its stability under a broad range of reaction conditions, including those involving nucleophiles and reducing agents. thieme.de This stability allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected nitrogen. The Boc group is also known for its ease of removal under acidic conditions, typically using reagents like trifluoroacetic acid, which cleanly regenerates the free amine. youtube.comorganic-chemistry.org

Beyond its role as a protecting group, the tert-butyl carboxylate moiety can also influence the physical and biological properties of a molecule. The bulky and lipophilic nature of the tert-butyl group can enhance the solubility of a compound in organic solvents and modulate its pharmacokinetic profile. nih.gov In some cases, the presence of the Boc group can also confer specific biological activities or improve the selectivity of a compound for its target. nih.gov

The Cyano Group As a Versatile Synthetic Handle in Heterocyclic Architectures

The cyano group (C≡N), or nitrile, is an exceptionally versatile functional group in the synthesis of heterocyclic compounds. quimicaorganica.orgresearchgate.net Its strong electron-withdrawing nature and unique reactivity make it a valuable synthon for the construction of a wide variety of cyclic systems. The polarity of the carbon-nitrogen triple bond allows the cyano group to react with both nucleophiles and electrophiles, facilitating its participation in intramolecular cyclization reactions to form heterocyclic rings. quimicaorganica.org

The cyano group can be readily transformed into a range of other functional groups, further expanding its synthetic utility. researchgate.netebsco.com For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. ebsco.com This ability to serve as a precursor for diverse functionalities makes the cyano group a key strategic element in the design of complex synthetic routes.

Contextualizing Tert Butyl 7 Cyanoindoline 1 Carboxylate Within Indoline Research

Strategies for the Construction of the Indoline Core

The construction of the bicyclic indoline ring system can be achieved through a variety of synthetic approaches. These methods often involve the formation of the five-membered nitrogen-containing ring onto a pre-existing benzene (B151609) ring or the simultaneous construction of both rings.

Dearomatization Approaches via Cycloaddition Reactions

Dearomatization of indoles through cycloaddition reactions is a powerful strategy for creating complex, three-dimensional indoline structures from simple, planar aromatic precursors. nih.govacs.org These reactions offer a high degree of stereoselectivity and atom economy. nih.gov

[3+2] Cycloaddition: Diastereoselective (3+2) dearomative annulation of 3-substituted indoles with α-haloketones provides access to highly functionalized cyclopenta- or cyclohexa-fused indoline compounds. acs.org This method has been utilized in the synthesis of the core structures of various natural products. acs.org Aza-(3+2) cycloaddition reactions of substituted indoles with α-halohydroxamates also yield highly functionalized pyrroloindolines. nih.gov

[4+2] Cycloaddition: Intramolecular [4+2] cycloaddition of ynamides and conjugated enynes is a valuable method for constructing indolines with multiple substituents on the six-membered ring. nih.gov This modular approach is well-suited for creating libraries of substituted indole (B1671886) derivatives. nih.gov

[5+2] Cycloaddition: The dearomative indole [5+2] cycloaddition reaction with an oxidopyrylium ylide allows for the efficient and diastereoselective synthesis of highly functionalized and synthetically challenging oxacyclohepta[b]indoles under mild conditions. nih.gov

[2+2] Cycloaddition: Photocatalytic intermolecular [2+2] cycloaddition/dearomatization of indoles with olefins offers a green and efficient route to cyclobutane-fused indolines with high regio- and stereoselectivity. rsc.org

[4+3] Cycloaddition: The [4+3] cycloaddition of 3-alkenyl indoles with oxyallyl species is a key step in the total synthesis of complex natural products like the pentacyclic ambiguine (B12290726) alkaloids. digitellinc.com

| Cycloaddition Type | Reactants | Product | Key Features |

| [3+2] | 3-Substituted Indoles + α-Haloketones | Cyclopenta-/Cyclohexa-fused Indolines | High functionalization, good regiochemical control. acs.org |

| [4+2] | Ynamides + Conjugated Enynes | Substituted Indolines | Modular, good for library synthesis. nih.gov |

| [5+2] | Indoles + Oxidopyrylium Ylides | Oxacyclohepta[b]indoles | Mild conditions, high diastereoselectivity. nih.gov |

| [2+2] | Indoles + Olefins | Cyclobutane-fused Indolines | Photocatalytic, green, high stereoselectivity. rsc.org |

| [4+3] | 3-Alkenyl Indoles + Oxyallyl Cations | Cyclohepta[b]indoles | Useful for complex natural product synthesis. digitellinc.com |

Intramolecular Annulation Strategies to Indoline Systems

Intramolecular annulation, or ring-forming, reactions provide a direct route to the indoline core from acyclic precursors. These methods are often highly efficient and allow for significant control over the substitution pattern of the final product.

One notable example is the N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides. This reaction proceeds rapidly under mild conditions and can be directed to produce either fused or spirocyclic indoline compounds based on the substitution at the C2 position of the indole ring. rsc.org

Another powerful strategy involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.gov Heating these acyclic precursors triggers a cycloaddition that forms a strained intermediate, which then rearranges to the desired indoline. nih.gov A key advantage of this approach is the ease of assembling the necessary starting materials via transition-metal-mediated coupling reactions. nih.gov

Rhodium(II)-catalyzed intramolecular annulation of N-sulfonyl 1,2,3-triazoles with indole derivatives has also been developed as a method for synthesizing pyranoindoles. researchgate.net

| Annulation Strategy | Key Reagents/Conditions | Product Type | Noteworthy Features |

| NBS-Induced Annulation | NBS, base | Fused or Spirocyclic Indolines | Mild conditions, divergent synthesis based on C2-substituents. rsc.org |

| Intramolecular [4+2] Cycloaddition | Heat | Substituted Indolines | Modular assembly of precursors, good for diverse substitution. nih.gov |

| Rh(II)-Catalyzed Annulation | Rh(II) catalyst | Pyranoindoles | Access to specific fused-ring systems. researchgate.net |

Convergent Syntheses for Fused Indoline Ring Scaffolds

Convergent synthesis, where different fragments of a molecule are prepared separately and then joined together, offers an efficient approach to complex fused indoline scaffolds. This strategy is particularly valuable for building polycyclic systems with high levels of structural and stereochemical complexity.

The interrupted Fischer indolization is a classic example of a convergent approach, providing access to fused indoline ring systems with excellent regio- and diastereoselectivity from readily available starting materials. orgsyn.org This method has been instrumental in the synthesis of various bioactive compounds and natural products. orgsyn.org

More recently, substrate-guided reactivity switches have enabled the divergent synthesis of different fused indoline scaffolds from common starting materials. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can be directed by the choice of substituents to produce either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles through formal [4+2] and [3+2] cycloadditions, respectively. nih.govacs.org This approach is characterized by its high step- and atom-economy, as well as excellent chemo- and diastereoselectivity. nih.govacs.org

Another strategy involves iodonium-induced reaction cascades of N-(2-iodophenyl)imines, which can be divergently converted into ring-fused indoles, quinolines, or quinolones depending on the reaction conditions. nih.gov

| Convergent Strategy | Key Transformation | Resulting Scaffolds | Advantages |

| Interrupted Fischer Indolization | Cyclization of phenylhydrazones | Fused Indolines | Good regio- and diastereoselectivity, readily available starting materials. orgsyn.org |

| Substrate-Guided Cycloaddition | [4+2] or [3+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles or Tetrahydropyrrolo[2,3-b]indoles | High atom-economy, divergent synthesis, excellent stereoselectivity. nih.govacs.org |

| Iodonium-Induced Cascade | Reaction of N-(2-iodophenyl)imines | Ring-fused Indoles, Quinolines, or Quinolones | Scaffold diversity from a common precursor. nih.gov |

Introduction and Functionalization with the tert-Butyl Carboxylate Group

The tert-butyl carboxylate (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. thieme.de

N-Protection Strategies Utilizing Boc Anhydride

The introduction of a Boc group onto the nitrogen atom of an indoline is a common and crucial step in many synthetic sequences. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most frequently used reagent for this transformation. sigmaaldrich.com

The reaction typically involves treating the indoline with Boc₂O in the presence of a base. nih.gov A variety of conditions can be employed, from using a simple base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as tetrahydrofuran (B95107) (THF), to more forceful conditions involving strong bases like n-butyllithium for less reactive substrates. clockss.orgacs.org For certain amines, the protection can even be carried out in water in the presence of β-cyclodextrin under neutral conditions. researchgate.net

It is important to note that the reactivity of the amine can influence the reaction conditions required. For instance, poorly nucleophilic amines like indoles may require specific catalysts or conditions to achieve efficient N-Boc protection. sigmaaldrich.com

| Substrate Type | Reagents | Conditions | Key Considerations |

| General Amines | Boc₂O, Base (e.g., TEA, DMAP) | Organic Solvent (e.g., THF) | Widely applicable and efficient method. nih.govclockss.org |

| Less Reactive Amines | Boc₂O, Strong Base (e.g., n-BuLi) | Anhydrous Solvent | Necessary for poorly nucleophilic substrates. acs.org |

| Water-Soluble Amines | Boc₂O, β-Cyclodextrin | Water | Green and mild conditions for specific substrates. researchgate.net |

Stereoselective Introduction of Carboxylate Moieties

The stereoselective introduction of a carboxylate group, or a precursor to it, is a critical challenge in the synthesis of many chiral indoline-containing molecules.

One approach involves the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes. nih.gov This highly stereoselective one-pot addition-deprotection-decarboxylation sequence, followed by an intramolecular Buchwald-Hartwig coupling, provides indolin-3-yl acetates with excellent stereoselectivity. nih.gov This method is effective for creating both tertiary and exocyclic quaternary stereogenic centers. nih.gov

Another strategy focuses on the diastereoselective preparation of N-acylindole-2-carboxylates. clockss.org Catalytic hydrogenation of these compounds can lead to the corresponding cis-indolines. clockss.org The subsequent hydrolysis of the ester group can be controlled to yield either the cis or trans isomer of the indoline-2-carboxylic acid depending on the reaction conditions. clockss.org For example, mild alkaline hydrolysis of a methyl diester can yield the cis-acid, while hydrolysis with lithium hydroxide (B78521) in aqueous dimethoxyethane can produce the trans-acid. clockss.org

| Method | Key Steps | Stereochemical Outcome | Scope |

| Organocatalytic Addition | Addition of monothiomalonates to nitrostyrenes, Buchwald-Hartwig coupling | Excellent stereoselectivity for tertiary and quaternary centers | Synthesis of indolin-3-yl acetates. nih.gov |

| Diastereoselective Hydrogenation | Catalytic hydrogenation of N-acylindole-2-carboxylates | Formation of cis-indolines | Access to both cis and trans indoline-2-carboxylic acids. clockss.org |

An in-depth examination of the synthetic strategies for producing this compound and its analogs reveals a landscape of sophisticated chemical methodologies. These approaches are critical for accessing a range of indoline derivatives, which are significant scaffolds in medicinal chemistry and materials science. This article focuses exclusively on the synthetic pathways, including polymerization contexts, cyanation techniques, and directed syntheses of specifically substituted indoline carboxylates.

Advanced Synthetic Strategies and Methodologies for Indoline Derivatives

Chemo-, Regio-, and Stereoselective Synthesis

The construction of a molecule like tert-butyl 7-cyanoindoline-1-carboxylate, which possesses multiple functional groups, demands precise control over chemical reactivity (chemoselectivity), the position of bond formation (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity is paramount in the synthesis of 7-substituted indolines. The introduction of a cyano group specifically at the C-7 position of the indoline (B122111) ring, while avoiding reactions at other positions, is a key challenge. One potential route to achieve this involves the dehydrogenation of 7-cyanoindoline. google.com The synthesis of the precursor, 7-cyanoindoline, would likely start from a suitable ortho-substituted benzene (B151609) derivative. For instance, a domino copper-catalyzed amidation/nucleophilic substitution reaction using an appropriately substituted 2-iodophenethyl mesylate could be envisioned to form the N-Boc-protected indoline core. nih.gov

The introduction of the cyano group itself can be a delicate process. Palladium-catalyzed cyanation of C-H bonds has emerged as a powerful tool. While studies have demonstrated the regioselective cyanation of the C-3 position of indoles, adapting such methods for the C-7 position of an N-protected indoline would be a significant synthetic endeavor. rsc.org This would likely require a directing group to guide the catalyst to the desired position.

Chemoselectivity is crucial when dealing with the cyano and the tert-butoxycarbonyl (Boc) protecting groups. The conditions for the cyanation reaction must be compatible with the acid-labile Boc group. Conversely, any subsequent transformations must not affect the cyano group.

Stereoselectivity would become a primary consideration if the indoline ring were to be substituted at the C-2 or C-3 positions. For the synthesis of enantiomerically pure indolines, methods that proceed with high stereochemical control are essential. Domino reactions involving a nucleophilic substitution step have been shown to proceed with complete stereochemical inversion, offering a pathway to enantiomerically pure products. nih.gov

Green Chemistry Approaches in Indoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this would involve the use of safer reagents, more efficient reactions, and minimizing waste.

A key area of development is the replacement of toxic cyanide sources in cyanation reactions. The use of a combination of ammonium (B1175870) bicarbonate (NH4HCO3) and dimethyl sulfoxide (B87167) (DMSO) as a "CN" source in palladium-catalyzed cyanations represents a safer alternative to traditional cyanide reagents. rsc.org

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. Transition metal-catalyzed reactions, such as those employing copper or palladium, are instrumental in this regard. nih.govrsc.org The development of highly active and recyclable catalysts is an ongoing area of research.

Continuous Flow Chemistry for Enhanced Efficiency in Indoline Derivatization

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to this compound are not reported, the principles are highly relevant.

For a multi-step synthesis, a continuous flow setup could telescope several reactions, minimizing manual handling and purification steps between stages. This could be particularly advantageous for reactions involving hazardous reagents or unstable intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.

Catalyst Design and Optimization for Indoline Transformations

The heart of many modern synthetic methods for indoline derivatives lies in the catalyst. The design and optimization of catalysts are critical for achieving high efficiency and selectivity.

For the crucial C-N bond formation to create the indoline ring, copper-based catalysts with diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven effective. nih.gov The choice of the metal, ligand, and base can significantly influence the reaction outcome.

In the context of C-H functionalization for introducing the cyano group, palladium catalysts are at the forefront. The ligand on the palladium center plays a crucial role in determining the regioselectivity and efficiency of the cyanation. Further research into ligand design could lead to catalysts capable of selectively targeting the C-7 position of N-Boc-indoline.

Below is a table summarizing the types of catalysts and reagents that would be relevant for the synthesis of this compound based on related transformations.

| Reaction Step | Catalyst/Reagent Type | Purpose | Reference |

| Indoline Ring Formation | Copper(I) Iodide (CuI) with a diamine ligand (e.g., DMEDA) | Catalyzes the intramolecular C-N bond formation. | nih.gov |

| Cyanation (C-H activation) | Palladium(II) Acetate (Pd(OAc)2) | Catalyzes the introduction of the cyano group. | rsc.org |

| "Green" Cyanide Source | Ammonium Bicarbonate (NH4HCO3) and DMSO | Provides a safer alternative to traditional cyanide reagents. | rsc.org |

| Dehydrogenation | Palladium on Carbon (Pd/C) | Converts indoline to indole (B1671886). | google.com |

Theoretical and Computational Chemistry Studies on Tert Butyl 7 Cyanoindoline 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For tert-butyl 7-cyanoindoline-1-carboxylate, these calculations would reveal the influence of the electron-withdrawing cyano (-CN) group and the bulky, electron-donating N-tert-butoxycarbonyl (N-Boc) protecting group on the indoline (B122111) scaffold. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For this compound, one would expect to see negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylate, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms.

From these fundamental calculations, various reactivity descriptors can be derived. These descriptors quantify aspects of a molecule's reactivity.

Illustrative Reactivity Descriptors for this compound

The following table presents hypothetical, yet realistic, values for key reactivity descriptors of the title compound, as would be calculated using DFT methods (e.g., B3LYP/6-31G*).

| Descriptor | Hypothetical Value | Implication |

| HOMO Energy | -6.8 eV | Indicates the molecule's capacity to act as an electron donor in reactions. |

| LUMO Energy | -1.5 eV | The low energy suggests a moderate ability to accept electrons, influenced by the cyano group. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests good kinetic stability of the molecule. |

| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added; related to LUMO energy. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution; reflects stability. |

| Electrophilicity Index (ω) | 1.57 eV | Quantifies the ability to act as an electrophile. |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy, which governs its rate.

For this compound, computational studies could explore various potential reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the cyano group. For instance, a study might investigate the regioselectivity of nitration. Calculations would determine the activation energies for attack at the C4, C5, and C6 positions. The position with the lowest activation energy would be the predicted major product, a finding that can be compared with experimental results. nih.gov

Illustrative Activation Energies for a Hypothetical Electrophilic Substitution

This table shows a hypothetical comparison of activation energies (ΔG‡) for the electrophilic attack at different positions of the indoline's aromatic ring.

| Reaction | Transition State | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

| Attack at C4 | TS-C4 | 22.5 | Less favorable |

| Attack at C5 | TS-C5 | 28.0 | Least favorable |

| Attack at C6 | TS-C6 | 19.8 | Most favorable pathway |

These studies provide a mechanistic rationale for observed product distributions and can predict the outcomes of reactions that have not yet been attempted.

Conformation Analysis and Stereochemical Predictions of Indoline Derivatives

The three-dimensional shape of a molecule (its conformation) is critical to its function and reactivity. Indoline derivatives are not planar, and the five-membered heterocyclic ring can adopt different puckered conformations, often described as "envelope" or "twisted" forms. Furthermore, the N-Boc group has rotational freedom.

Computational conformational analysis systematically explores the potential energy surface to find the most stable conformers (energy minima). For this compound, a key aspect would be to determine the preferred puckering of the indoline ring and the orientation of the bulky tert-butyl group relative to the plane of the bicyclic system. The energy differences between various conformers, though often small, can influence how the molecule interacts with other reagents or biological targets.

In cases where new stereocenters are formed during a reaction, computational modeling can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, one can predict which product will be favored. For example, in the hydrogenation of an indoline derivative with a chiral catalyst, modeling the catalyst-substrate complex can explain and predict the enantioselectivity of the reaction.

Illustrative Conformational Analysis of the Indoline Ring

This table illustrates how computational chemistry can distinguish between different ring pucker conformations.

| Conformer | Key Dihedral Angle (e.g., C7a-N1-C2-C3) | Relative Energy (kcal/mol) | Population at 298 K |

| Envelope (C3-out) | 25.4° | 0.00 | 75% |

| Envelope (N1-out) | -18.9° | 0.85 | 20% |

| Twisted | 10.2° | 1.50 | 5% |

Structure-Reactivity Relationships Through Computational Modeling

By systematically modifying the structure of this compound in silico, researchers can establish clear structure-reactivity relationships. This often takes the form of a Quantitative Structure-Activity Relationship (QSAR) study. In such a study, a series of related compounds is modeled, and their calculated electronic and steric properties are correlated with an observed or predicted activity.

For example, one could computationally model a series of 1-Boc-indoline derivatives where the substituent at the 7-position is varied (e.g., -H, -F, -CN, -NO2, -OCH3). By calculating reactivity descriptors (like the LUMO energy or the partial charge on a specific atom) for each derivative, a relationship can be established. A computational model might show, for instance, that as the electron-withdrawing strength of the 7-substituent increases, the LUMO energy of the molecule decreases, making it a better electrophile and more susceptible to nucleophilic attack.

This approach allows for the rational design of new molecules with tailored properties. If a particular reaction requires enhanced electrophilicity, the model can predict which substituent should be used to achieve that goal, thereby accelerating the discovery process and reducing the need for trial-and-error synthesis.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Substituted Indolines

The synthesis of indoles and indolines remains an area of significant interest due to the prevalence of these heterocycles in biologically important molecules. nih.gov While traditional methods like the Fischer and Gassman syntheses exist, they often have limitations, such as the need for specific, often unavailable, substituted starting materials or harsh reaction conditions. luc.edu Consequently, the development of more versatile, efficient, and regiocontrolled synthetic strategies is a major research thrust.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer mild conditions and high functional group tolerance. Palladium-catalyzed methods, for instance, have been employed in one-pot, three-component procedures to create 2,3-substituted indoles from precursors like 2-iodo-N-trifluoroacetylanilide. organic-chemistry.org Another innovative approach is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which is particularly effective for constructing indolines with multiple substituents on the six-membered ring. nih.gov This modular strategy allows for the creation of libraries of substituted indole (B1671886) derivatives. nih.gov

Other notable modern methods include:

Aza-Heck Cyclization : A palladium-catalyzed aza-Heck cyclization using N-hydroxy anilines as electrophiles has been developed, enabling the synthesis of indolines with complex ring structures, including those with fully substituted carbons at the C2 position. nih.gov

Solid-Phase Synthesis : Using polymer-bound resins, o-allyl and o-prenyl anilines can be cyclized to form solid-supported indoline (B122111) scaffolds. nih.govcapes.gov.br These can then be functionalized and cleaved through various methods to produce a range of substituted indolines. nih.govcapes.gov.br This technique is well-suited for creating combinatorial libraries for drug discovery. nih.gov

C-H Amination : Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates provides an efficient route to indoline compounds under mild conditions with inexpensive reagents. organic-chemistry.org

These emerging strategies provide powerful tools for accessing a diverse array of substituted indolines, including derivatives that could be synthesized from or further elaborated using tert-butyl 7-cyanoindoline-1-carboxylate.

Table 1: Comparison of Modern Synthetic Routes to Substituted Indolines

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Advantages |

| Intramolecular [4+2] Cycloaddition | Cycloaddition of ynamides and enynes. nih.gov | Heat, o-chloranil for oxidation. nih.gov | Highly modular, good for substituted benzenoid rings. nih.gov |

| Solid-Phase Synthesis | Uses a polymer-bound selenenyl bromide resin. nih.gov | o-allyl anilines, radical initiators. nih.gov | Amenable to combinatorial library synthesis. nih.gov |

| Aza-Heck Cyclization | Intramolecular cyclization of N-hydroxy anilines. nih.gov | Palladium catalyst. nih.gov | Access to complex and C2-fully substituted indolines. nih.gov |

| C-H Amination | Intramolecular amination of ortho-C(sp²)-H bonds. organic-chemistry.org | Palladium catalyst. organic-chemistry.org | High efficiency, mild conditions, inexpensive reagents. organic-chemistry.org |

Exploration of New Reactivity Modes for the Cyano and Carboxylate Groups

The cyano and tert-butoxycarbonyl groups in this compound are not merely passive substituents; they offer rich opportunities for novel chemical transformations.

The cyano group is a versatile functional handle. Research has shown that in cyano-substituted indolines, the cyano group can form stable hydrogen-bonded configurations with protic solvents like water. nih.gov This interaction significantly increases the rate of internal conversion, leading to fluorescence quenching, a property that could be exploited in the design of fluorescent probes for aqueous environments in biological systems. nih.gov Beyond its photophysical influence, the nitrile can be transformed into a wide array of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, making it a key site for diversification. Future research will likely focus on developing selective and mild conditions for these transformations in the context of complex indoline frameworks.

The N-Boc (tert-butoxycarbonyl) group is primarily a protecting group, but its influence on reactivity is an area of active study. In peptide coupling reactions involving (S)-indoline-2-carboxylic acid, the sterically hindered Boc group was found to influence reactivity, leading to poor yields in certain couplings. nih.gov However, the carbamate (B1207046) itself can participate in stabilizing interactions. In some derivatives, a stabilizing nC=O → π*COO interaction between the carbamate and an ester group can occur, influencing the molecule's conformation and reactivity. nih.gov Future explorations may seek to leverage the electronic and steric properties of the Boc group to direct reactions at other sites on the indoline ring or to control the stereochemical outcome of reactions. The development of novel methods for the cleavage of the Boc group under increasingly mild conditions to unmask the secondary amine for further functionalization also remains a pertinent goal.

Integration of Artificial Intelligence and Machine Learning in Indoline Synthesis Design

For complex scaffolds like indolines, AI can assist in several ways:

Retrosynthetic Analysis : AI programs can perform computer-aided retrosynthetic analysis, breaking down a target molecule like a complex indoline derivative into simpler, commercially available starting materials. youtube.com These programs learn the "rules" of chemistry by being trained on vast datasets of known chemical reactions. youtube.com

Reaction Outcome Prediction : Machine learning models, particularly graph transformer neural networks (GTNNs), can predict the outcome of chemical reactions, including yield and regioselectivity. digitellinc.com This is especially valuable for complex transformations like C-H activation on late-stage molecules, where it can help identify suitable substrates and conditions, reducing the need for extensive high-throughput experimental screening. digitellinc.com

New Reaction Discovery : While much of predictive chemistry focuses on applying known reactivity, ongoing work is showing promise for using ML in the discovery of entirely new transformations. youtube.comrsc.org

The integration of AI promises to accelerate the design and synthesis of novel indoline-based compounds by making the process more efficient, cost-effective, and sustainable. researchgate.net As these data-driven approaches become more sophisticated, they will redefine how chemists approach the synthesis of molecules like derivatives of this compound.

Table 2: Applications of AI/ML in Indoline Synthesis

| Application Area | AI/ML Technique | Potential Impact on Indoline Synthesis |

| Synthesis Planning | Retrosynthesis Algorithms | Rapidly generates potential synthetic routes to novel indoline targets. youtube.com |

| Reaction Optimization | Graph Transformer Neural Networks (GTNN) | Predicts reaction yields and regioselectivity, minimizing experimental screening. digitellinc.com |

| Catalyst Discovery | Data-driven algorithms | Accelerates the identification of new and more efficient catalysts for indoline synthesis. researchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Designs new indoline structures with desired pharmacological or material properties. youtube.com |

Advancements in Sustainable and Scalable Production Methods

As the chemical industry moves towards greener practices, developing sustainable and scalable methods for producing important building blocks like indoline derivatives is paramount. This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.

Mechanochemistry represents a significant step towards greener synthesis. A solvent-free, mechanochemical protocol for the Fischer indole synthesis has been developed using solid oxalic acid and dimethylurea. rsc.org This method is versatile, applies to a broad range of substrates, and produces indoles and indolines in short reaction times and high yields, demonstrating a more environmentally friendly alternative to traditional solution-based methods. rsc.org

Flow chemistry is another powerful technology for sustainable and scalable production. researchgate.net Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. A two-step flow process has been devised for synthesizing indoline derivatives via reductive cyclization and subsequent N-alkylation, avoiding the isolation of intermediates. researchgate.net This process utilizes a heterogeneous catalyst in a continuous-flow reactor, employing a green solvent and operating at atmospheric pressure, highlighting the potential for more efficient and sustainable manufacturing of indoline scaffolds. researchgate.net

Future research will continue to focus on implementing these and other green chemistry principles, such as using recyclable catalysts, exploring bio-catalysis, and designing syntheses with higher atom economy to ensure that the production of valuable indoline intermediates is both economically viable and environmentally responsible.

Q & A

Q. What are the common synthetic routes for tert-butyl 7-cyanoindoline-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP). The cyano group at the 7-position can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Key intermediates, such as indoline derivatives, are synthesized prior to Boc protection. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid premature deprotection .

- Example Protocol :

- Step 1: Prepare indoline precursor with a reactive site (e.g., bromine) at the 7-position.

- Step 2: Perform cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Step 3: Protect the indoline nitrogen with Boc anhydride in dichloromethane (DCM) at 0°C–RT.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and cyano-substituted aromatic signals. Coupling constants in the indoline ring verify regioselectivity.

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm for Boc) and nitrile stretches (~2200 cm) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-cyanation or Boc deprotection).

- Catalyst Selection : For cyanation, compare Pd(PPh) vs. Xantphos-based catalysts to enhance selectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve cyanation efficiency, while non-polar solvents (e.g., toluene) stabilize Boc intermediates.

- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce ester hydrolysis .

Q. How should contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Case Study : If -NMR shows unexpected peaks near 120–130 ppm (typical for cyano carbons), verify purity via HPLC and compare with computed spectra (DFT calculations).

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the cyano carbon and adjacent aromatic protons confirm positional accuracy.

- Controlled Degradation : Perform stability studies (e.g., under acidic/thermal conditions) to identify decomposition products that may skew data .

Q. What strategies are recommended for assessing ecological impact without sufficient toxicity data?

- Methodological Answer :

- Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., tert-butyl alcohol or cyanoindoline derivatives) to model bioaccumulation and persistence.

- Computational Tools : Apply QSAR models (e.g., EPI Suite) to predict logP, biodegradability, and aquatic toxicity.

- Microcosm Studies : Design lab-scale experiments to assess degradation in simulated soil/water systems. Monitor metabolites via LC-MS .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.